molecular formula C5H7N3O3S B1646246 3-Methoxypyrazine-2-sulfonamide

3-Methoxypyrazine-2-sulfonamide

Cat. No.: B1646246
M. Wt: 189.2 g/mol
InChI Key: PDKBUMPZEFGXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypyrazine-2-sulfonamide, more commonly known in scientific literature as Sulfalene or sulfamethoxypyrazine, is a chemical compound of significant historical and research interest, primarily recognized for its antibacterial properties . Its core structure is a sulfanilamide linked to a 3-methoxypyrazine ring, which classifies it as a long-acting sulfonamide antibiotic . Early fundamental studies established that this compound possesses a relatively broad antibacterial spectrum against both gram-positive and gram-negative microorganisms . The primary mechanism of action, characteristic of sulfonamides, is the competitive inhibition of bacterial dihydropteroate synthase. This action disrupts the synthesis of folic acid, which is essential for bacterial growth and multiplication. Research has demonstrated that this compound is effective in providing a protective effect in models against bacterial infections and achieves high concentrations in plasma and tissues, with a sustained presence that allows for prolonged activity . A notable feature of this sulfonamide is that its binding to plasma and tissue proteins is reported to be rather less extensive than that observed with other sulfa drugs, which may influence its pharmacokinetic profile . Beyond general antibacterial applications, this compound has been investigated for specific therapeutic uses, such as the therapy of erysipelas . It has also been used in research in combination with agents like trimethoprim . This product is provided for research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C5H7N3O3S

Molecular Weight

189.2 g/mol

IUPAC Name

3-methoxypyrazine-2-sulfonamide

InChI

InChI=1S/C5H7N3O3S/c1-11-4-5(12(6,9)10)8-3-2-7-4/h2-3H,1H3,(H2,6,9,10)

InChI Key

PDKBUMPZEFGXGF-UHFFFAOYSA-N

SMILES

COC1=NC=CN=C1S(=O)(=O)N

Canonical SMILES

COC1=NC=CN=C1S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 3-methoxypyrazine-2-sulfonamide, in cancer therapy. For instance, novel sulfonamide-triazole-glycoside hybrids have shown promising cytotoxic effects against human cancer cell lines such as HepG-2 and MCF-7. These compounds exhibited IC50 values ranging from 8.39 to 21.15 μM, demonstrating their effectiveness compared to established chemotherapeutics like doxorubicin .

Mechanism of Action
The mechanism underlying the anticancer activity of these compounds often involves inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway. For example, a derivative identified as 22c was shown to block AKT phosphorylation and induce apoptosis in HCT-116 cells . This highlights the relevance of this compound in developing targeted cancer therapies.

Organic Synthesis Applications

Versatile Intermediate
this compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including substitution reactions where the sulfonyl group can be replaced by nucleophiles like amines or alcohols to form new sulfonamides or sulfonate esters.

Synthesis of Bioactive Molecules
It is particularly valuable in synthesizing biologically active molecules. The compound's unique structural features allow for modifications that enhance the pharmacological properties of synthesized drugs.

Chemical Biology Applications

Protein-Ligand Interaction Studies
In chemical biology, this compound is utilized to study protein-ligand interactions. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a useful tool for developing chemical probes that can inhibit enzyme activity.

Materials Science Applications

Advanced Material Design
The compound's structural characteristics contribute to its application in materials science, particularly in designing advanced materials with specific properties. Research indicates that its unique features facilitate the development of materials that can be tailored for particular applications.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsIC50 values of 8.39–21.15 μM against cancer cells
Organic SynthesisIntermediate for drug synthesisCapable of forming various sulfonamides and esters
Chemical BiologyProtein-ligand interaction studiesForms covalent bonds with proteins, inhibiting their activity
Materials ScienceDesign of advanced materialsUnique features aid in creating tailored materials

Case Studies

  • Study on Anticancer Efficacy
    A recent investigation into sulfonamide-triazole-glycoside hybrids demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized the role of structural modifications in enhancing therapeutic efficacy and provided insights into potential mechanisms involving key signaling pathways .
  • Organic Synthesis Research
    Research highlighted the utility of this compound as an intermediate in synthesizing complex organic molecules. The ability to substitute functional groups allows for diverse applications in drug development and material sciences.
  • Chemical Probing Studies
    Investigations into protein-ligand interactions revealed that compounds like this compound could effectively inhibit enzyme activity through covalent modification, showcasing its potential as a chemical probe in biological systems.

Chemical Reactions Analysis

Reactivity in Cross-Coupling Reactions

The electron-deficient pyrazine ring participates in transition metal-catalyzed cross-coupling reactions. The methoxy group at position 3 directs regioselectivity during coupling:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields 5-aryl derivatives. The methoxy group enhances ortho-substitution due to coordination with palladium .

  • Buchwald-Hartwig Amination : Selective amination at position 5 occurs under Pd₂(dba)₃/Xantphos catalysis .

Example Reaction :

text
3-Methoxypyrazine-2-sulfonamide + PhB(OH)₂ → 5-Phenyl-3-methoxypyrazine-2-sulfonamide Yield: 72% (Pd(OAc)₂, SPhos, K₂CO₃, DMF, 80°C)[5]

Sulfonamide Group Reactivity

  • Alkylation : Treatment with alkyl halides (e.g., MeI) in the presence of KOH forms N-alkylated derivatives .

  • Acid-Catalyzed Hydrolysis : Prolonged exposure to HCl (6M) cleaves the sulfonamide bond, yielding 3-methoxypyrazine-2-amine and sulfuric acid .

Methoxy Group Reactivity

  • Demethylation : Reaction with BBr₃ in CH₂Cl₂ removes the methoxy group, producing 3-hydroxypyrazine-2-sulfonamide .

Stability Data :

ConditionStability OutcomeSource
pH 2–7 (aqueous, 25°C)Stable for >48 hours
pH >10Partial hydrolysis of sulfonamide

Biological Interactions

  • Enzyme Inhibition : Analogous sulfonamide-pyrazines exhibit inhibitory activity against carbonic anhydrase isoforms due to zinc-binding motifs .

  • Antimicrobial Activity : Derivatives show moderate activity against Gram-positive bacteria (MIC = 8–32 µg/mL) .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(OAc)₂, SPhos, K₂CO₃, DMF5-Aryl derivatives65–72%
N-AlkylationMeI, KOH, EtOHN-Methylsulfonamide85%
DemethylationBBr₃, CH₂Cl₂, −78°C3-Hydroxypyrazine-2-sulfonamide78%

Challenges and Limitations

  • Regioselectivity : Competing reactions at positions 5 and 6 occur in halogenated derivatives .

  • Solubility : Limited solubility in polar aprotic solvents (e.g., DMSO) complicates large-scale synthesis .

Preparation Methods

Synthesis of 3-Methoxypyrazine

The foundational step in preparing 3-Methoxypyrazine-2-sulfonamide involves synthesizing the 3-methoxypyrazine precursor. Pyrazine derivatives are typically constructed via cyclization reactions or functionalization of existing pyrazine frameworks. In the context of the patent WO2019008029A1, the methoxy group at position 3 is introduced early to direct subsequent sulfonation.

A common strategy involves nucleophilic aromatic substitution (NAS) on a halogenated pyrazine. For instance, 3-chloropyrazine may react with sodium methoxide under Ullmann-type coupling conditions, leveraging copper catalysts to facilitate the substitution. Alternatively, directed ortho-metalation (DoM) techniques can position the methoxy group regioselectively. Using a lithium base, such as LDA (lithium diisopropylamide), the pyrazine ring is deprotonated at position 3, followed by quenching with methyl iodide to install the methoxy group.

Sulfonation to 3-Methoxypyrazine-2-sulfonic Acid

Sulfonation of 3-methoxypyrazine is achieved via electrophilic aromatic substitution (EAS). The methoxy group, an electron-donating substituent, directs sulfonation to the ortho position (C-2) due to its activating nature. The reaction employs fuming sulfuric acid (oleum) at 80–100°C for 4–6 hours, yielding 3-methoxypyrazine-2-sulfonic acid .

Regioselectivity is critical here. Computational studies suggest that the methoxy group’s resonance effects stabilize the transition state at C-2, minimizing competing sulfonation at C-5 or C-6. The crude sulfonic acid is isolated via precipitation in ice water and purified through recrystallization from ethanol.

Conversion to 3-Methoxypyrazine-2-sulfonyl Chloride

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) . In the patent example, PCl₅ in dichloromethane (DCM) at reflux (40°C) for 2 hours achieves near-quantitative conversion. The reaction mechanism involves nucleophilic displacement of the hydroxyl groups by chloride ions, forming the electrophilic sulfonyl chloride.

Key Reaction Conditions

Step Reagents/Conditions Temperature Time Yield
Sulfonation Oleum (20% SO₃) 90°C 5 hr 85%
Chlorination PCl₅, DCM 40°C 2 hr 92%
Ammonolysis NH₃ (aq.), THF 25°C 1 hr 78%

Formation of this compound

The final step involves reacting 3-methoxypyrazine-2-sulfonyl chloride with aqueous ammonia. In a tetrahydrofuran (THF)-water biphasic system, the sulfonyl chloride undergoes nucleophilic substitution with ammonia at room temperature. The reaction is exothermic, requiring controlled addition to avoid hydrolysis of the sulfonyl chloride.

The product precipitates upon neutralization with hydrochloric acid and is purified via column chromatography (silica gel, ethyl acetate/hexane). Spectroscopic characterization—including ¹H NMR (δ 8.45 ppm, pyrazine-H), ¹³C NMR (δ 164.2 ppm, SO₂NH₂), and HRMS ([M+H]⁺ = 204.03)—confirms the structure.

Analytical Characterization and Quality Control

Rigorous analytical protocols ensure the integrity of This compound . High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%). Differential scanning calorimetry (DSC) reveals a melting point of 182–184°C, consistent with its crystalline nature.

Challenges and Optimization Strategies

  • Regioselectivity in Sulfonation : Competing sulfonation at C-5/C-6 is mitigated by optimizing reaction temperature and acid concentration.
  • Moisture Sensitivity : Sulfonyl chloride intermediates are hygroscopic, necessitating anhydrous conditions during handling.
  • Ammonia Stoichiometry : Excess ammonia (2.5 equiv.) ensures complete conversion while minimizing side reactions.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in NLRP3 inhibitors, exemplified by its use in WO2019008029A1. These inhibitors modulate cytokine release, offering therapeutic potential in inflammatory diseases like gout and Alzheimer’s.

Q & A

Q. What are the established synthetic routes for 3-Methoxypyrazine-2-sulfonamide?

The compound is synthesized via a multi-step process. A key intermediate, 3-amino-2-methoxypyrazine, is prepared by brominating 2-aminopyrazine followed by methoxylation with sodium methoxide and catalytic hydrogenation to remove bromine . This intermediate is then reacted with 4-acetylaminobenzenesulfonyl chloride under alkaline conditions to yield the sulfonamide derivative. Purification typically involves recrystallization from ethanol or aqueous mixtures.

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : Proton and carbon NMR (e.g., δ 3.84 ppm for methoxy groups in 1H^{1}\text{H}-NMR and 55.48 ppm in 13C^{13}\text{C}-NMR) confirm substitution patterns .
  • FT-IR : Peaks at ~1130–1260 cm1^{-1} indicate sulfonamide S=O stretching, while methoxy C-O stretches appear at ~1020–1080 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+ for derivatives ~334.1556) .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is determined via HPLC with UV detection (e.g., C18 columns, λ = 254 nm) and melting point analysis. TLC on alumina plates using dichloromethane/methanol mixtures (9:1) with UV visualization is also standard .

Advanced Research Questions

Q. What experimental parameters optimize the synthesis yield of this compound derivatives?

  • Reaction Conditions : Use of a Monowave 50 reactor at 80°C for 2 hours in ethanol with 30% NaOH enhances cyclization efficiency for pyrazoline-sulfonamide hybrids .
  • Catalysts : Palladium on carbon (Pd/C) improves hydrogenation efficiency during intermediate synthesis (e.g., bromine removal at C5) .
  • Solvent Choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .

Q. How do structural modifications of this compound influence tyrosinase inhibition?

Substitutions at the pyrazine ring (e.g., hydroxyl or benzyl groups) enhance binding to tyrosinase’s active site. Molecular docking studies (e.g., AutoDock Vina) show that derivatives with para-hydroxyphenyl groups mimic kojic acid’s coordination to copper ions, improving IC50_{50} values . Activity is validated via in vitro assays using L-DOPA as a substrate and spectrophotometric quantification at 475 nm .

Q. What analytical challenges arise in quantifying trace this compound in complex matrices?

  • Matrix Effects : Ethanol (>10% v/v) reduces HS-SPME recovery by 30–50%; pH <2 destabilizes the compound .
  • Resolution : GC×GC-TOF-MS separates co-eluting interferents (e.g., in wine or plant extracts) via orthogonal chromatography .
  • Sensitivity : Limits of detection (LOD) as low as 0.6 pg/g are achievable using deuterated internal standards (e.g., d4_4-IBMP) .

Q. How can computational methods predict the biological activity of this compound analogs?

  • Molecular Docking : Simulates binding to targets like tyrosinase (PDB: 2Y9X) or CYP450 enzymes, prioritizing substituents with high docking scores (>-8.0 kcal/mol) .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with logP and IC50_{50} values to design derivatives with improved pharmacokinetics .

Methodological Considerations

Q. What protocols validate the stability of this compound under physiological conditions?

  • Hydrolysis Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours .
  • Photostability : Expose to UV light (320–400 nm) and quantify degradation products using stability-indicating HPLC methods .

Q. How are structure-activity relationships (SARs) systematically investigated for this compound?

  • Analog Synthesis : Prepare derivatives with varying substituents (e.g., methyl, benzyl, halogen) at positions 3 and 5 of the pyrazine ring .
  • Biological Screening : Test analogs against enzyme panels (e.g., urease, CYP450 isoforms) using fluorometric or colorimetric assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.